

crystal structure of 5-Aminoisoxazole-4-carbonitrile analogues

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Compound of Interest

Compound Name: 5-Aminoisoxazole-4-carbonitrile

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An In-depth Technical Guide to the Crystal Structure and Analysis of **5-Aminoisoxazole-4-carbonitrile** Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **5-aminoisoxazole-4-carbonitrile** analogues, a class of heterocyclic compounds of significant interest in modern medicinal chemistry. We will delve into their synthesis, provide a detailed analysis of their crystal structure based on single-crystal X-ray diffraction data, and explore their applications in drug discovery, thereby offering a holistic perspective for professionals in the field.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery.^{[1][2][3]} Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide range of therapeutic agents.^[4] Isoxazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.^{[1][3][5][6][7]}

Among the vast library of isoxazole derivatives, the **5-aminoisoxazole-4-carbonitrile** core stands out as a particularly valuable building block. Its multifunctionality allows for diverse

chemical modifications, making it an ideal starting point for generating compound libraries for high-throughput screening and lead optimization.^{[1][8][9]} Understanding the precise three-dimensional arrangement of atoms within these molecules through crystal structure analysis is paramount for rational drug design and for elucidating structure-activity relationships (SAR).

Synthesis of 5-Aminoisoxazole-4-carbonitrile

Analogues

The construction of the **5-aminoisoxazole-4-carbonitrile** core is often achieved through efficient and high-yield multicomponent reactions (MCRs).^{[8][10][11]} This approach aligns with the principles of green chemistry by minimizing steps and waste.

General Multicomponent Reaction Protocol

A common and effective method involves the one-pot condensation of an aromatic or heteroaromatic aldehyde, malononitrile, and hydroxylamine hydrochloride.^{[1][8][11]} The use of eco-friendly catalytic media, such as deep eutectic solvents like K_2CO_3 /glycerol, has been shown to enhance reaction rates and yields at room temperature.^{[1][8]}

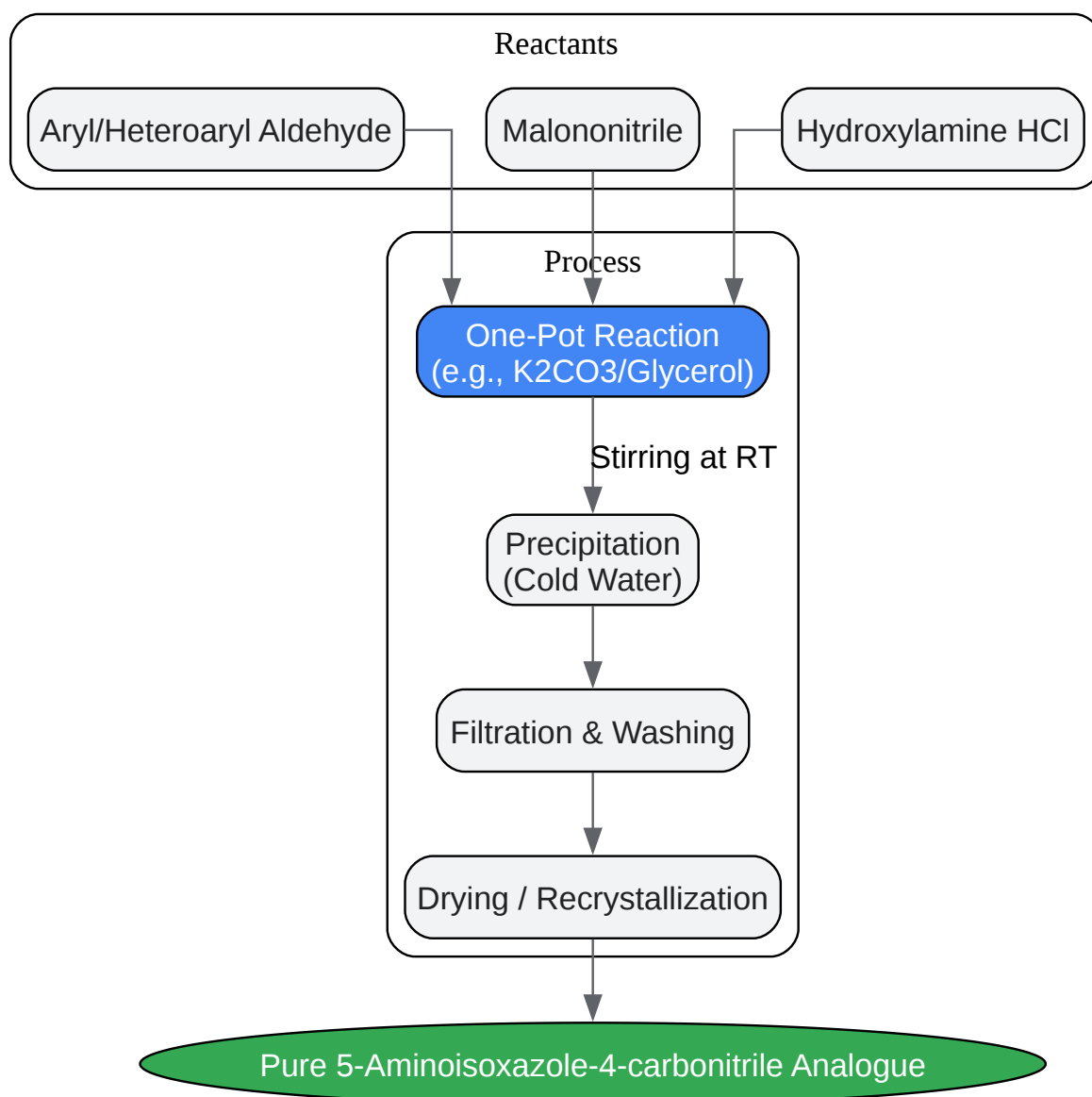
Experimental Protocol: Multicomponent Synthesis

- **Reagent Preparation:** In a round-bottomed flask, dissolve malononitrile (1.0 mmol) and the desired aryl/heteroaryl aldehyde (1.0 mmol) in the chosen solvent system (e.g., 5 mL of a 4:1 glycerol/ K_2CO_3 deep eutectic solvent).
- **Addition of Hydroxylamine:** Add hydroxylamine hydrochloride (1.2 mmol) to the mixture.
- **Reaction:** Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 20 to 120 minutes.^[1]
- **Work-up:** Upon completion, pour the reaction mixture into cold water.
- **Isolation:** The solid product will precipitate. Collect the precipitate by filtration, wash thoroughly with water to remove any residual solvent and salts, and dry under vacuum.

- Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **5-aminoisoxazole-4-carbonitrile** analogues.

Synthesis Workflow Diagram

The following diagram illustrates the streamlined nature of the multicomponent synthesis approach.



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Caption: Multicomponent reaction workflow for isoxazole synthesis.

Crystal Structure Analysis: A Case Study

The definitive method for elucidating the three-dimensional structure of these compounds is single-crystal X-ray diffraction (SC-XRD).^{[12][13]} We will examine the crystal structure of a representative analogue, 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, for which detailed crystallographic data is available.^{[14][15]}

Crystallographic Data Summary

The structural analysis reveals precise details about the molecule's geometry and packing in the solid state.

Parameter	Value	Reference
Chemical Formula	C ₅ H ₅ N ₃ O	^[14]
Molecular Weight	123.12	^[14]
Crystal System	Monoclinic	^[14]
Space Group	P2 ₁ /c	^[14]
a (Å)	3.8779 (2)	^[14]
b (Å)	18.8518 (11)	^[14]
c (Å)	8.2015 (4)	^[14]
β (°)	100.780 (2)	^[14]
Volume (Å ³)	588.99 (5)	^[14]
Z (molecules/unit cell)	4	^[14]
Temperature (K)	296	^[14]
Radiation	Mo Kα (λ = 0.71073 Å)	^[14]
R-factor	0.035	^[15]

Key Structural Features and Intermolecular Interactions

- **Planarity of the Isoxazole Ring:** The isoxazole ring is essentially planar, with a maximum deviation from the least-squares plane of only 0.007 Å.[\[14\]](#)[\[15\]](#) This planarity is crucial for π -stacking interactions and for the overall conformation of the molecule, which influences its binding to biological targets.
- **Amino Group Geometry:** The sum of the bond angles around the nitrogen atom of the amine group is approximately 358°, which is indicative of sp^2 hybridization.[\[14\]](#)[\[15\]](#) This geometry suggests a conjugative interaction between the lone pair of the amino nitrogen and the π -system of the isoxazole and nitrile groups. This "push-pull" effect enhances the hydrogen-bonding acceptor capability of the nitrile nitrogen.[\[14\]](#)
- **Hydrogen Bonding Network:** In the crystal lattice, molecules are linked by a network of intermolecular hydrogen bonds. Specifically, two types of N—H...N interactions are observed:
 - N—H...N(cyano): The amino group acts as a hydrogen bond donor to the nitrogen of the nitrile group of an adjacent molecule.[\[14\]](#)
 - N—H...N(isoxazole): The amino group also donates a hydrogen bond to the isoxazole ring nitrogen of another neighboring molecule.[\[14\]](#)

These interactions create robust, fused ring motifs, denoted as $R^2_2(12)$ and $R^6_6(26)$ in graph-set notation, which assemble the individual molecules into a slightly puckered two-dimensional array.[\[14\]](#)[\[15\]](#) This intricate network governs the material's physical properties, such as melting point and solubility.

Experimental Methodology: Single-Crystal X-ray Diffraction

Obtaining high-quality crystal structure data requires a meticulous experimental workflow.[\[16\]](#) The process is a cornerstone of chemical crystallography for unambiguously determining molecular structures.[\[12\]](#)

Protocol: Small Molecule Single-Crystal XRD

- **Crystal Growth:** Grow single crystals of the purified compound suitable for diffraction (typically 0.1-0.5 mm in size). Slow evaporation of a saturated solution in an appropriate

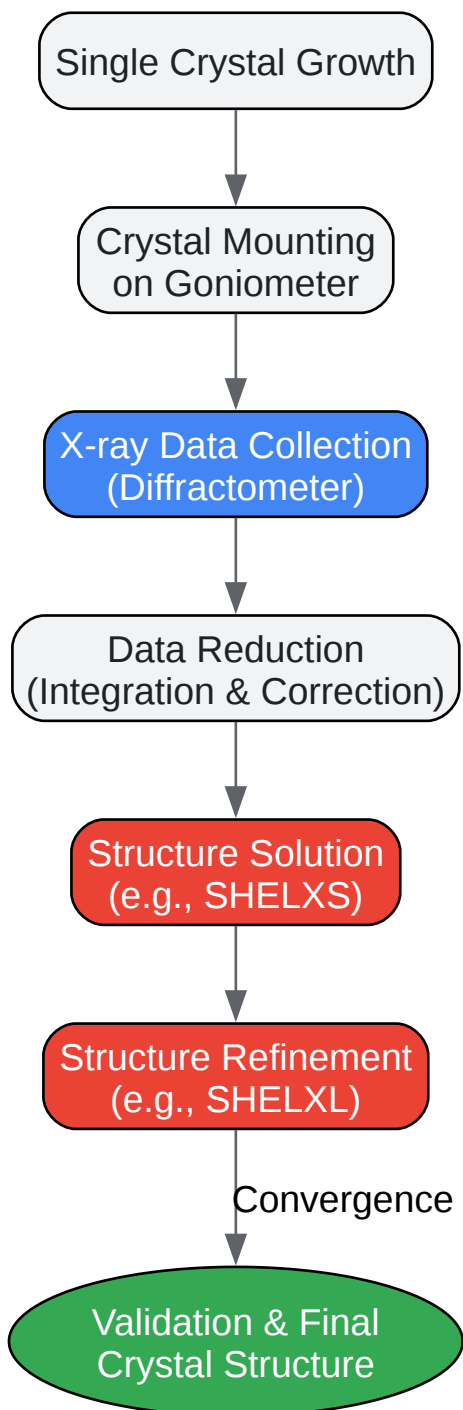
solvent (e.g., aqueous ethanol) is a common method.[15]

- Crystal Mounting: Carefully select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil and a cryoloop.
- Data Collection:
 - Mount the goniometer on the diffractometer (e.g., a Bruker APEXII CCD diffractometer). [14]
 - Center the crystal in the X-ray beam, which is generated from a source such as a Molybdenum target.[17]
 - Perform an initial series of scans to determine the unit cell parameters and the orientation matrix.
 - Collect a full sphere of diffraction data by systematically rotating the crystal and collecting diffraction patterns (frames) at small angular increments (e.g., 0.1-0.3°).[17] The collection can take several hours.
- Data Reduction:
 - Integrate the raw diffraction images to determine the intensity of each reflection.
 - Apply corrections for factors such as Lorentz-polarization effects and absorption (e.g., using multi-scan methods like SADABS).[14]
 - Merge equivalent reflections to produce a final, unique set of reflection data.
- Structure Solution and Refinement:
 - Use direct methods or Patterson methods (e.g., with software like SHELXS) to solve the "phase problem" and generate an initial electron density map.[14][18]
 - Build an initial molecular model from the electron density map.
 - Refine the atomic positions, and thermal parameters against the experimental data using a least-squares minimization algorithm (e.g., with SHELXL).[14] Hydrogen atoms are

typically placed in calculated positions.

- The refinement is complete when the model converges, indicated by low R-factors (e.g., $R1 = 0.035$), a goodness-of-fit (S) value close to 1, and a flat residual electron density map.^[14]

SC-XRD Workflow Diagram



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Caption: Standard workflow for single-crystal X-ray diffraction.

Computational Modeling and Drug Development Applications

While SC-XRD provides an accurate snapshot of the solid-state structure, computational methods offer dynamic insights and predictive power.

- **Quantum Chemistry:** Methods like Density Functional Theory (DFT) are used to calculate electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which relates to the molecule's reactivity and electronic transitions.^[19]
- **Molecular Docking:** The experimentally determined crystal structure serves as a high-quality input for molecular docking simulations.^[20] These simulations predict the binding mode and affinity of the isoxazole analogues within the active site of a target protein (e.g., enzymes like COX-2 or carbonic anhydrase), guiding the design of more potent and selective inhibitors.^[6]^[20]

The diverse biological activities reported for isoxazole analogues make them highly attractive candidates for drug development programs.^[3]^[4] The **5-aminoisoxazole-4-carbonitrile** scaffold has been associated with:

- Antimicrobial and Antifungal Activity^[1]^[8]
- Antioxidant Properties^[8]^[21]
- Anti-inflammatory and Analgesic Effects^[6]^[7]
- Anticancer and Cytotoxic Potential^[7]^[21]

Conclusion

The **5-aminoisoxazole-4-carbonitrile** framework represents a versatile and highly functionalized scaffold for the development of novel therapeutic agents. Efficient synthetic

strategies, particularly multicomponent reactions, allow for the rapid generation of diverse analogues. The detailed analysis of their solid-state structures via single-crystal X-ray diffraction provides invaluable, high-resolution insights into their molecular geometry and the specific intermolecular forces that govern their crystal packing. This structural knowledge, when integrated with computational modeling and biological evaluation, forms the bedrock of modern structure-based drug design, enabling researchers to rationally engineer next-generation therapeutics with enhanced potency and specificity.

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